molecular formula C11H14BrN5O B10971342 4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10971342
M. Wt: 312.17 g/mol
InChI Key: QHJVFLZZQLSIPR-UHFFFAOYSA-N
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Description

4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole core is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Amidation: The brominated pyrazole is reacted with 1,3-dimethyl-1H-pyrazole-4-amine in the presence of a coupling agent such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF) to form the final carboxamide product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the bromine atom.

    Coupling Reactions: The pyrazole rings can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like toluene or ethanol.

Major Products

    Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of de-brominated pyrazole derivatives.

    Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Chemistry

    Building Blocks: Used as a building block for the synthesis of more complex organic molecules.

    Catalysis: Employed in the development of new catalytic systems for organic transformations.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Protein Binding: Studied for its ability to bind to proteins and modulate their activity.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry

    Material Science: Used in the synthesis of novel materials with specific electronic or optical properties.

    Agriculture: Investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-bromo-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to its dual pyrazole rings and specific substitution pattern. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H14BrN5O

Molecular Weight

312.17 g/mol

IUPAC Name

4-bromo-N-(1,3-dimethylpyrazol-4-yl)-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C11H14BrN5O/c1-6-8(5-16(3)14-6)13-11(18)10-9(12)7(2)17(4)15-10/h5H,1-4H3,(H,13,18)

InChI Key

QHJVFLZZQLSIPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CN(N=C2C)C)Br

Origin of Product

United States

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